Imidazole-d4
Overview
Description
Imidazole-d4 is a deuterated form of imidazole, where four hydrogen atoms are replaced by deuterium. Imidazole itself is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is highly significant in various fields due to its unique chemical properties and biological activities. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides clearer signals by reducing background noise.
Mechanism of Action
Target of Action
Imidazole-d4, a deuterated derivative of Imidazole, interacts with several targets. These include Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I, A/G-specific adenine glycosylase, YopE regulator, Unconventional myosin-Ie, Meiotic recombination protein DMC1/LIM15 homolog, Guanine deaminase .
Mode of Action
It is known that this compound, like its parent compound imidazole, is a planar five-membered ring and is a highly polar compound . It is widely used as a corrosion inhibitor . The interaction of this compound with its targets may result in changes in the biochemical processes within the cell .
Biochemical Pathways
This compound, being a derivative of Imidazole, is likely to affect similar biochemical pathways. Imidazole is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . The imidazole group is an ubiquitous chemical motif present in several key types of biomolecules .
Pharmacokinetics
A study on the pharmacokinetics and tissue distribution of orally administered imidazole dipeptides in carnosine synthase gene knockout mice showed that the concentrations of these compounds in the tissues increased in a time-dependent manner after administration . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Imidazole has been found to have various functions, such as antioxidant, pH-buffering, metal-ion chelation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound may be affected by the presence of certain functional groups and the reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole-d4 typically involves the deuteration of imidazole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve high yields of the deuterated product. The reaction conditions are optimized to ensure the efficient exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions: Imidazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form imidazolone derivatives.
Reduction: It can be reduced to form imidazolidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazole-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in NMR spectroscopy for studying molecular structures.
Biology: this compound is used in enzyme assays and as a buffer in biological experiments.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of polymers and as a corrosion inhibitor.
Comparison with Similar Compounds
Imidazole: The non-deuterated form, widely used in various applications.
Triazole: Another nitrogen-containing heterocycle with similar chemical properties but higher specificity for certain biological targets.
Pyrazole: Similar to imidazole but with adjacent nitrogen atoms, used in pharmaceuticals and agrochemicals.
Uniqueness: Imidazole-d4 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for clearer and more accurate analysis of molecular structures.
Properties
IUPAC Name |
1,2,4,5-tetradeuterioimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-MSWVZFBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470780 | |
Record name | Imidazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6923-01-9 | |
Record name | Imidazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6923-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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